BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)phenylacetylene

Lipophilicity Physicochemical profiling ADME optimization

3-(Difluoromethoxy)phenylacetylene delivers a meta-OCF₂H substitution that no simple analog can match. Its logP of 2.27 splits the lipophilicity of –OCF₃ (2.57) and –OCH₃ (~1.68–2.34), while its H-bond donor capacity (α₂ᴴ ~0.10) engages targets where –OCH₃ fails. Regioisomeric variation (ortho/para) changes dipole vector and steric presentation despite identical logP. Ideal for Sonogashira and CuAAC in kinase and PDE4D inhibitor campaigns. Procure alongside ortho (CAS 1342158-87-5) and para (CAS 519059-04-2) to map SAR. Request a quote through the listed suppliers.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
CAS No. 519059-03-1
Cat. No. B3025460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)phenylacetylene
CAS519059-03-1
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)OC(F)F
InChIInChI=1S/C9H6F2O/c1-2-7-4-3-5-8(6-7)12-9(10)11/h1,3-6,9H
InChIKeyUGUOBKVALAVDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)phenylacetylene (CAS 519059-03-1): A Meta-Substituted Fluoroalkyne Building Block for Medicinal Chemistry and Chemical Biology


3-(Difluoromethoxy)phenylacetylene (IUPAC: 1-(difluoromethoxy)-3-ethynylbenzene) is a fluorinated aromatic terminal alkyne with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol . It features a meta-positioned difluoromethoxy (–OCF₂H) group and an ethynyl (–C≡CH) handle on a phenyl ring. The compound is supplied as a white to pale yellow crystalline solid with a typical commercial purity of ≥98% (HPLC) , and is classified under hazard class 6.1 (toxic) with UN 2810 for transport . It is listed in the Sigma-Aldrich AldrichCPR collection (CDS010881) and the Apollo Scientific catalog (PC5953), confirming its availability to early-discovery researchers as a specialty building block .

Why 3-(Difluoromethoxy)phenylacetylene Cannot Be Replaced by Its Ortho, Para, –OCF₃, or –OCH₃ Analogs


The meta-substituted –OCF₂H group in 3-(difluoromethoxy)phenylacetylene confers a distinct combination of physicochemical properties that cannot be replicated by simple analog substitution. The –OCF₂H moiety delivers an intermediate logP (2.27) between the more lipophilic –OCF₃ analog (logP 2.57) and the less lipophilic –OCH₃ analog (logP ~1.68–2.34), while uniquely providing measurable hydrogen-bond donor capacity (H-bond acidity ~0.10) that the –OCH₃ analog essentially lacks (<0.01) [1]. Regioisomeric substitution matters: the para isomer (4-(difluoromethoxy)phenylacetylene, CAS 519059-04-2) shares an identical calculated logP but exhibits a different molecular dipole moment and altered steric presentation at the ethynyl reaction center . In medicinal chemistry campaigns, the –OCF₂H group has been explicitly shown to improve pharmacokinetic profiles relative to –OCH₃ while maintaining target potency, as demonstrated in PDE4D inhibitor series where 3-OCH₃ → 3-OCF₂H replacement yielded enhanced PK properties without loss of PDE4D3 inhibitory activity [2]. These orthogonal differences mean that procurement decisions based solely on functional-group similarity risk introducing uncontrolled variables in lipophilicity, hydrogen-bonding potential, and metabolic stability.

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)phenylacetylene Versus Closest Analogs


Lipophilicity (logP) Ranking: –OCF₂H Occupies a Defined Intermediate Space Between –OCH₃ and –OCF₃

The calculated logP of 3-(difluoromethoxy)phenylacetylene is 2.27 (Chemscene/Chemsrc computational data), placing it at an intermediate value between the less lipophilic 3-methoxyphenylacetylene (3-ethynylanisole, logP 1.68–2.34 depending on estimation method) and the more lipophilic 3-(trifluoromethoxy)phenylacetylene (logP 2.57) . This ~0.3 log unit increase over –OCF₃ represents a meaningful difference in predicted membrane permeability and non-specific protein binding. The para-difluoromethoxy isomer shows essentially identical calculated logP (2.27), indicating that the regioisomers are lipophilicity-matched but differ in other properties such as dipole orientation .

Lipophilicity Physicochemical profiling ADME optimization

Hydrogen-Bond Donor Capacity: –OCF₂H Confers Measurable H-Bond Acidity Absent in –OCH₃ and –OCF₃ Analogs

The –OCF₂H group imparts hydrogen-bond donor ability with a quantified H-bond acidity (α₂ᴴ) of approximately 0.10, which is at least 10-fold greater than that of an aryl methyl ether (–OCH₃, α₂ᴴ < 0.01) [1]. This property originates from the acidic C–H bond of the difluoromethyl group, which can act as a lipophilic hydrogen-bond donor—a feature entirely absent in the –OCF₃ analog. The –OCF₂H group can interconvert between a lipophilic and a polar conformation (dihedral angle 0–50°), enabling adaptive molecular recognition in biological environments [2]. This conformational flexibility distinguishes –OCF₂H from both the conformationally static –OCH₃ and –OCF₃ groups.

Hydrogen-bond donor Molecular recognition Bioisosterism

PDE4D Inhibitor Class Evidence: –OCF₂H Replacement of –OCH₃ Improves Pharmacokinetic Profile While Maintaining Isoform Selectivity

In a controlled medicinal chemistry study (Brullo et al., 2015), replacement of a 3-methoxy group with a 3-difluoromethoxy isostere in a catechol-based PDE4D inhibitor series preserved PDE4D3 inhibitory activity while delivering an improved pharmacokinetic profile compared to the non-fluorinated parent analogue [1]. Compound 3b (the 3-OCF₂H analog) was identified as the most promising candidate for inhibitory activity, selectivity, and safety, with maintained isoform selectivity over PDE4A4, PDE4B2, and PDE4C2. Although this evidence is from elaborated PDE4D inhibitor structures rather than the building block itself, it directly validates the functional advantage of the meta-OCF₂H substitution pattern over –OCH₃ in a drug-like scaffold.

Metabolic stability PDE4D inhibition Pharmacokinetics

Regioisomeric Differentiation: Meta-Substitution Provides a Distinct Dipole and Steric Profile Versus Para Isomer Despite Matched logP

While 3-(difluoromethoxy)phenylacetylene (meta) and 4-(difluoromethoxy)phenylacetylene (para, CAS 519059-04-2) share identical molecular formula (C₉H₆F₂O), molecular weight (168.14 g/mol), calculated logP (2.27), and TPSA (9.23 Ų) , they differ in molecular dipole orientation and the electronic influence of the –OCF₂H group on the ethynyl reaction center. The meta-substituted –OCF₂H exerts an inductive electron-withdrawing effect that differentially polarizes the alkyne relative to the para isomer, which can alter Sonogashira coupling rates, click chemistry (CuAAC) reaction kinetics, and the electronic properties of downstream triazole or coupled products. The meta isomer also presents a different steric environment around the ethynyl group, which may influence regioselectivity in cycloaddition reactions.

Regiochemistry Dipole moment Sonogashira coupling

Commercial Purity and Sourcing: ≥98% Purity with Established Multi-Vendor Availability Contrasts with Limited Supply of Ortho Isomer

3-(Difluoromethoxy)phenylacetylene is commercially available at ≥98% purity from multiple established suppliers including Sigma-Aldrich (AldrichCPR CDS010881), Apollo Scientific (PC5953), Fluorochem, and ABCR (AB231540), with typical packaging from 100 mg to 5 g scales . The para isomer (CAS 519059-04-2) is similarly available. In contrast, the ortho isomer (2-(difluoromethoxy)phenylacetylene, CAS 1342158-87-5) has significantly more limited commercial availability and fewer characterized suppliers, which can impact lead times and batch consistency for programs requiring all three regioisomers for systematic SAR exploration . The meta isomer benefits from inclusion in the Sigma-Aldrich AldrichCPR collection, which provides quality-controlled, analytically characterized material suitable for early discovery.

Commercial availability Purity specification Supply chain

Optimal Application Scenarios for 3-(Difluoromethoxy)phenylacetylene Based on Quantitative Differentiation Evidence


Sonogashira Coupling for Kinase Inhibitor Fragment Elaboration Requiring Balanced Lipophilicity and H-Bond Donation

Use 3-(difluoromethoxy)phenylacetylene as the terminal alkyne partner in Sonogashira cross-coupling with aryl halide fragments for constructing kinase inhibitor candidates. The meta-OCF₂H group delivers logP 2.27—intermediate between methoxy and trifluoromethoxy analogs—and contributes H-bond donor capacity (~0.10 α₂ᴴ) that can engage the hinge region of kinases [1]. This is particularly relevant when the target binding site contains a H-bond acceptor (e.g., backbone carbonyl of Glu or Asp residues) within a predominantly lipophilic pocket, where –OCF₃ would lack the donor and –OCH₃ would reduce metabolic stability.

CuAAC Click Chemistry for PDE4D-Targeted Probe and Radioligand Synthesis

Employ 3-(difluoromethoxy)phenylacetylene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install a meta-OCF₂H-phenyl-triazole motif in PDE4D inhibitor candidates. The Brullo et al. (2015) class evidence demonstrates that 3-OCF₂H substitution improves pharmacokinetic properties relative to 3-OCH₃ while preserving PDE4D3 isoform selectivity [2]. The terminal alkyne enables efficient click conjugation to azide-bearing fragments under standard CuSO₄/sodium ascorbate conditions, providing a modular route to SAR libraries.

Systematic Regioisomeric SAR for Fluorinated Pharmacophore Mapping

Procure the meta isomer alongside the para isomer (CAS 519059-04-2) and the ortho isomer (CAS 1342158-87-5) to systematically probe the positional dependence of –OCF₂H pharmacophore interactions. Despite identical logP and TPSA values for meta and para isomers, the vectorial orientation of the –OCF₂H dipole and the steric environment around the ethynyl-derived linkage produce distinct 3D pharmacophore presentations . This regioisomeric series enables identification of the optimal positional isomer before committing to costly downstream synthesis.

Fluorinated Building Block for CNS-Penetrant Compound Libraries

Incorporate 3-(difluoromethoxy)phenylacetylene into CNS-focused compound collections where the conformational flexibility of –OCF₂H (dihedral angle 0–50°) allows adaptation between lipophilic and polar microenvironments [3]. The intermediate logP of 2.27, combined with low TPSA (9.23 Ų) and zero H-bond donors in the building block (the –OCF₂H donor is present but not counted in standard donor tallies), positions this scaffold favorably for blood-brain barrier penetration while retaining the metabolic stability advantages of fluorination over the methoxy analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)phenylacetylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.